

Spectroscopic data for tert-Butyl 5bromoindoline-1-carboxylate

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Compound of Interest

tert-Butyl 5-bromoindoline-1carboxylate

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An In-depth Technical Guide to the Spectroscopic Data of **tert-Butyl 5-bromoindoline-1-carboxylate**

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 5-bromoindoline-1-carboxylate**, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization and synthesis.

Compound Identity and Physical Properties

• IUPAC Name:tert-butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate

Synonyms: N-Boc-5-bromoindoline

CAS Number: 261732-38-1

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18 g/mol

Spectroscopic Data

While a comprehensive, publicly available dataset of experimental spectra for **tert-butyl 5-bromoindoline-1-carboxylate** is not readily available, the following tables summarize the



expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	d	1H	H-7
~ 7.1 - 7.2	dd	1H	H-6
~ 6.9 - 7.0	d	1H	H-4
~ 3.9 - 4.0	t	2H	H-2 (CH ₂)
~ 3.0 - 3.1	t	2H	H-3 (CH ₂)
~ 1.5 - 1.6	S	9Н	-C(CH ₃) ₃ (Вос)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)



Chemical Shift (δ) ppm	Assignment
~ 154	C=O (carbamate)
~ 142	C-7a
~ 132	C-3a
~ 130	C-6
~ 128	C-4
~ 116	C-7
~ 113	C-5 (C-Br)
~ 81	-C(CH ₃) ₃ (Boc)
~ 48	C-2 (CH ₂)
~ 29	C-3 (CH ₂)
~ 28	-C(CH3)3 (Boc)

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2975	Medium-Strong	C-H stretch (aliphatic, tert- butyl)
~ 2930, 2850	Medium	C-H stretch (aliphatic, CH ₂)
~ 1700	Strong	C=O stretch (carbamate)
~ 1590, 1480	Medium	C=C stretch (aromatic)
~ 1365	Medium-Strong	C-H bend (tert-butyl)
~ 1250	Strong	C-N stretch
~ 1160	Strong	C-O stretch (carbamate)
~ 800	Strong	C-H bend (aromatic, out-of- plane)
~ 650	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (calculated)	Proposed Fragment Ion	Expected Relative Abundance
297/299	[M] ⁺ (Molecular Ion)	Low to Medium
241/243	[M - C_4H_8] ⁺ (Loss of isobutylene)	High
196/198	[M - C₅H9O2]+ (Loss of the entire Boc group)	Medium to High
57	[C ₄ H ₉] ⁺ (tert-butyl cation)	High (often base peak)

Experimental Protocols Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate



This synthesis is a two-step process starting from 5-bromoindole.

Step 1: Synthesis of 5-bromoindoline

- To a solution of 5-bromoindole (1.0 eq.) in glacial acetic acid, slowly add sodium cyanoborohydride (2.5 eq.) in portions at 0-5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromoindoline.

Step 2: N-Boc Protection

- Dissolve the crude 5-bromoindoline (1.0 eq.) in anhydrous dichloromethane (DCM).
- Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Once the starting material is consumed, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



Purify the crude product by flash column chromatography on silica gel (eluting with a
gradient of ethyl acetate in hexanes) to afford tert-butyl 5-bromoindoline-1-carboxylate.

General Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument at a frequency of 100 MHz, with proton decoupling. Reference the spectrum to the CDCI₃ solvent peak (δ 77.16 ppm).

General Protocol for FT-IR Spectroscopy

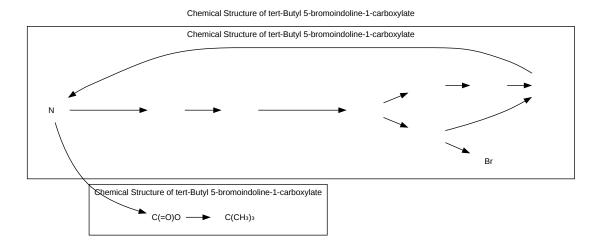
- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

General Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or through electrospray ionization (ESI). Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Mandatory Visualizations

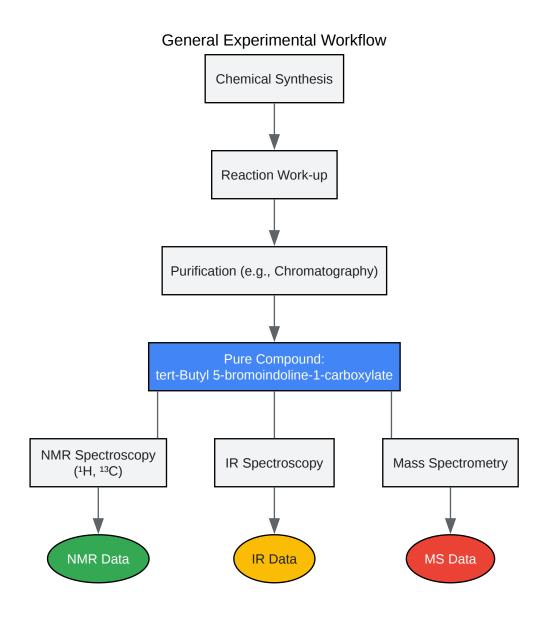




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Caption: Chemical structure of the title compound.





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Caption: General workflow for synthesis and characterization.

To cite this document: BenchChem. [Spectroscopic data for tert-Butyl 5-bromoindoline-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141010#spectroscopic-data-for-tert-butyl-5-bromoindoline-1-carboxylate]



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